Fluoruro de acetilo

Descripción general

Descripción

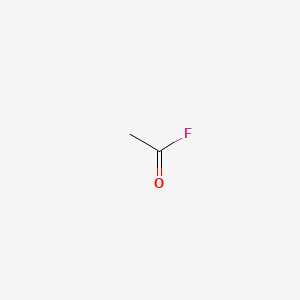

Acetyl fluoride is an acyl halide with the chemical formula CH₃COF. It is a colorless, volatile liquid that is highly reactive and corrosive.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Acetyl fluoride is primarily utilized as a reagent in organic synthesis. Its unique properties allow it to participate in various chemical reactions, including:

- Fluorination Reactions : Acetyl fluoride can be used to introduce fluorine into organic molecules, enhancing their reactivity and stability.

- Synthesis of Fluorinated Compounds : It serves as a precursor for synthesizing various fluorinated compounds, which are essential in pharmaceuticals and agrochemicals.

Table 1: Key Reactions Involving Acetyl Fluoride

| Reaction Type | Example Reaction | Product Type |

|---|---|---|

| Fluorination | CH₃CFO + R-X → R-CHF + HX | Fluorinated Organic Compound |

| Acylation | CH₃CFO + R-OH → R-COF + H₂O | Acylated Product |

| Synthesis of Fluorinated Amines | CH₃CFO + R-NH₂ → R-NH-COF + H₂ | Fluorinated Amine |

Pharmaceutical Applications

In the pharmaceutical industry, acetyl fluoride is valuable for synthesizing various drug intermediates. Its ability to introduce fluorine atoms into molecular structures can significantly enhance the biological activity of pharmaceutical compounds.

Case Study: Development of Antiviral Agents

Research has demonstrated that incorporating fluorine into antiviral agents can improve their efficacy. For instance, acetyl fluoride has been used in the synthesis of novel antiviral compounds that exhibit enhanced potency against viral infections.

Environmental Applications

Acetyl fluoride also plays a role in environmental chemistry, particularly in studies related to atmospheric degradation processes. It can be involved in:

- Tropospheric Oxidation : Acetyl fluoride is a product of the atmospheric oxidation of certain volatile organic compounds (VOCs), contributing to the formation of secondary pollutants.

- Greenhouse Gas Studies : Understanding the degradation pathways of acetyl fluoride helps assess its impact on global warming potential.

Table 2: Atmospheric Degradation Pathways

| Compound | Degradation Product | Environmental Impact |

|---|---|---|

| Vinyl Acetate | Acetyl Fluoride + HCHO | Contributes to ozone formation |

| Acetyl Fluoride | CO₂ + HF | Potential greenhouse gas |

Industrial Applications

In industrial settings, acetyl fluoride is used for producing fluorinated polymers and other materials. Its reactivity makes it suitable for creating high-performance materials that require specific properties such as thermal stability and chemical resistance.

Análisis Bioquímico

Biochemical Properties

It is known that acetyl fluoride is a corrosive compound

Cellular Effects

It is known that fluoride can cause cell dysplasia and reduce cell proliferation and differentiation . Fluoride also alters the mitochondrial morphology of cells and prevents the mechanism of the respiratory chain complex .

Molecular Mechanism

It is known that fluoride can cause oxidative stress, inflammation, and programmed cell death

Temporal Effects in Laboratory Settings

It is known that fluoride can cause a wide array of toxicity phenotypes, including oxidative stress, organelle damage, and apoptosis in single cells .

Dosage Effects in Animal Models

It is known that high fluoride ingestion can cause mental imbalance in animals .

Metabolic Pathways

It is known that fluoride can affect the production of reactive oxygen species (ROS) and impact mitochondrial dynamics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Acetyl fluoride can be synthesized through several methods:

Reaction of Acetic Anhydride with Hydrogen Fluoride: This is a common laboratory method where acetic anhydride reacts with hydrogen fluoride to produce acetyl fluoride and acetic acid as a byproduct. [ (CH₃CO)₂O + HF \rightarrow CH₃COF + CH₃COOH ]

Fluorination of Acetic Acid Derivatives: Acetyl fluoride can also be prepared by fluorinating acetic acid derivatives using reagents like sulfur tetrafluoride or diethylaminosulfur trifluoride.

Industrial Production Methods: Industrial production of acetyl fluoride typically involves the reaction of acetic anhydride with hydrogen fluoride under controlled conditions to ensure safety and maximize yield .

Types of Reactions:

Nucleophilic Substitution: Acetyl fluoride undergoes nucleophilic substitution reactions where the fluorine atom is replaced by various nucleophiles such as water, alcohols, and amines. [ CH₃COF + H₂O \rightarrow CH₃COOH + HF ]

Hydrolysis: Acetyl fluoride reacts with water to form acetic acid and hydrogen fluoride.

Acylation: It is used as an acylating agent in organic synthesis to introduce acetyl groups into compounds.

Common Reagents and Conditions:

Water: For hydrolysis reactions.

Alcohols and Amines: For nucleophilic substitution reactions.

Lewis Acids: Often used as catalysts in acylation reactions.

Major Products:

Acetic Acid: Formed during hydrolysis.

Acetylated Compounds: Formed during acylation reactions.

Mecanismo De Acción

Acetyl fluoride acts primarily as an acylating agent. The mechanism involves the transfer of the acetyl group (CH₃CO-) to a nucleophile, facilitated by the highly reactive nature of the carbon-fluorine bond. This reaction is often catalyzed by Lewis acids, which enhance the electrophilicity of the carbonyl carbon .

Comparación Con Compuestos Similares

Acetyl Chloride (CH₃COCl): Similar in structure but contains a chlorine atom instead of fluorine.

Acetyl Bromide (CH₃COBr): Contains a bromine atom and is also less reactive compared to acetyl fluoride.

Acetyl Iodide (CH₃COI): Contains an iodine atom and is the least reactive among the acetyl halides.

Uniqueness of Acetyl Fluoride:

Actividad Biológica

Acetyl fluoride (CH₃C(O)F) is an acyl fluoride that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of acetyl fluoride, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

Acetyl fluoride is a colorless liquid with a pungent odor, classified as a lachrymator and corrosive agent. It is known for its reactivity in various chemical environments, particularly in superacidic media where it can form stable acetylium salts and undergo hydrolysis reactions. The compound's reactivity is influenced by the presence of electron-withdrawing groups, which enhance its electrophilicity and reactivity towards nucleophiles .

Inhibition of Enzymatic Activity

Research indicates that acetyl fluoride may inhibit certain enzymes, particularly ATPases, which are crucial for cellular functions. Fluoride ions, released from acetyl fluoride upon hydrolysis, have been shown to inhibit Na⁺/K⁺-ATPase activity. This enzyme plays a vital role in maintaining cellular ion balance and membrane potential. Studies have demonstrated that fluoride exposure can lead to significant reductions in ATPase activity across various cell types, including neurons, hepatocytes, and cardiac muscle cells .

Table 1: Effects of Fluoride on Na⁺/K⁺-ATPase Activity

| Study | Cell Type | Serum Fluoride Level (µM) | ATPase Activity (%) |

|---|---|---|---|

| Arulkumar et al. (2019) | Erythrocytes | 14.75 | 40% reduction |

| Waugh (2020) | Neurons | <5.0 | Significant inhibition observed |

| General Findings | Various | Varies | Dose-dependent inhibition |

Toxicological Effects

The biological activity of acetyl fluoride is closely linked to its toxicological profile. Exposure to acetyl fluoride can lead to acute toxicity characterized by respiratory distress, ocular irritation, and potential systemic effects due to enzyme inhibition. The compound's corrosive nature necessitates strict safety measures during handling and application .

Case Studies

- Fluoride Toxicity in Animal Models : A study conducted on rats exposed to varying concentrations of fluoride demonstrated a dose-dependent relationship between serum fluoride levels and the inhibition of Na⁺/K⁺-ATPase activity. The findings indicated that even low levels of fluoride could disrupt normal physiological functions, leading to potential neurodevelopmental issues .

- Human Health Implications : Epidemiological studies have suggested correlations between high fluoride exposure from drinking water and increased prevalence of hypothyroidism in certain populations. The mechanism proposed involves the inhibition of Na⁺/K⁺-ATPase activity, which could lead to altered hormone levels and metabolic dysfunctions .

Propiedades

IUPAC Name |

acetyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3FO/c1-2(3)4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCMRTZQCZRJDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060326 | |

| Record name | Acetyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557-99-3 | |

| Record name | Acetyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl fluoride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetyl fluoride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFP6JT54SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of acetyl fluoride?

A1: Acetyl fluoride has the molecular formula CH3COF and a molecular weight of 62.05 g/mol.

Q2: What spectroscopic data is available for acetyl fluoride?

A2: Acetyl fluoride has been studied using various spectroscopic techniques, including:

- UV Absorption Spectroscopy: This technique has been used to investigate the S1 ← S0 electronic transitions of acetyl fluoride-h3 and -d3. The origins of these transitions were observed at 39912 and 39904 cm-1, respectively. []

- Infrared (IR) Spectroscopy: IR spectra of acetyl fluoride have been obtained in both liquid and gaseous phases. This data, along with isotopic studies, has been used to assign vibrational frequencies for the molecule. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR studies have been particularly useful in understanding the kinetics and equilibrium of reactions involving acetyl fluoride. [] Additionally, 1H and 13C NMR, including studies of isotope effects, have provided insights into the structure and dynamics of acetyl fluoride. [, ]

- Microwave Spectroscopy: This technique has been instrumental in determining the structure and conformational properties of acetyl fluoride, including the barrier to internal rotation of the methyl group. []

Q3: Is there information available on the material compatibility of acetyl fluoride?

A3: While the provided research doesn't explicitly discuss material compatibility, acetyl fluoride, as an acyl halide, is known to be reactive. It is likely incompatible with materials susceptible to attack by electrophiles, such as water, alcohols, and amines.

Q4: What is known about the stability of acetyl fluoride?

A4: Acetyl fluoride is generally considered to be less stable than other acetyl halides like acetyl chloride. [] It can react with water (hydrolysis) to form acetic acid and hydrogen fluoride.

Q5: Are there any known catalytic applications of acetyl fluoride?

A5: While the research doesn't specifically highlight catalytic applications of acetyl fluoride itself, it is often generated in situ as an intermediate in reactions involving acid anhydrides and hydrogen fluoride. For example, in the reaction of acetyl chloride with tetraethylammonium fluoride, acetyl fluoride is formed through the reaction of acetic anhydride (formed in situ) and hydrogen fluoride. []

Q6: Has computational chemistry been used to study acetyl fluoride?

A6: Yes, computational chemistry has been used to study various aspects of acetyl fluoride, including:

- Potential Energy Surface (PES): Density Functional Theory (DFT) calculations have been employed to explore the PES for unimolecular dissociations and rearrangements of acetyl fluoride. These calculations identified stable intermediates and the most probable channels for decomposition products like ketene. []

- Reaction Mechanisms: DFT methods like CBS-QB3 and G4 have been used to investigate the reaction mechanisms of acetyl fluoride with hydroxyl radicals (OH). These studies found that the reaction proceeds primarily through an indirect H-abstraction mechanism involving H-bonded complexes. []

- Spectroscopic Properties: Quantum chemical calculations have been used to study the structure of acetyl fluoride in both ground and excited electronic states, providing insights into its spectroscopic properties. []

- Structure-Activity Relationship (SAR): Vinylogue extrapolation and block localized wave function (BLW) methodologies have been employed to determine the contributions of resonance and inductive effects to the gas-phase deprotonation enthalpies of acetyl fluoride and related compounds. This information can be valuable for understanding SAR. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.